2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 433704-51-9
Cat. No.: VC6118546
Molecular Formula: C22H23BrO5
Molecular Weight: 447.325
* For research use only. Not for human or veterinary use.
![2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate - 433704-51-9](/images/structure/VC6118546.png)
Specification
CAS No. | 433704-51-9 |
---|---|
Molecular Formula | C22H23BrO5 |
Molecular Weight | 447.325 |
IUPAC Name | 2-methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Standard InChI | InChI=1S/C22H23BrO5/c1-13-5-6-14(2)16(9-13)12-27-20-10-17-19(11-18(20)23)28-15(3)21(17)22(24)26-8-7-25-4/h5-6,9-11H,7-8,12H2,1-4H3 |
Standard InChI Key | FVEFSLYVAQGMNY-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OCCOC)Br |
Introduction
Structural and Chemical Identity
Nomenclature and Molecular Composition
The compound is systematically named 2-methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS No.: 433704-51-9). Its molecular formula is C₂₂H₂₃BrO₅, with a molecular weight of 447.325 g/mol. The IUPAC name reflects its substitution pattern: a benzofuran core (fused benzene and furan rings) with methyl, bromo, and methoxy groups at positions 2, 6, and 5, respectively, and a 2-methoxyethyl ester at position 3.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS No. | 433704-51-9 |
Molecular Formula | C₂₂H₂₃BrO₅ |
Molecular Weight | 447.325 g/mol |
IUPAC Name | 2-methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
SMILES | CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OCCOC)Br |
InChI Key | FVEFSLYVAQGMNY-UHFFFAOYSA-N |
Structural Analysis
The benzofuran core is substituted with:
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A methyl group at position 2, enhancing steric bulk and influencing ring electronics.
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A bromo atom at position 6, introducing electronegativity and potential halogen bonding.
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A (2,5-dimethylphenyl)methoxy group at position 5, contributing hydrophobic interactions.
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A 2-methoxyethyl ester at position 3, offering hydrolytic stability and solubility modulation.
The presence of multiple methoxy groups increases lipophilicity, potentially improving blood-brain barrier penetration, while the bromine atom may enhance binding affinity to biological targets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol common to benzofuran derivatives:
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Benzofuran Core Formation: Cyclization of 2-hydroxybenzyl alcohol with a ketone or aldehyde under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid).
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Bromination: Electrophilic aromatic substitution at position 6 using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) .
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Esterification: Reaction of the carboxylic acid intermediate with 2-methoxyethanol in the presence of a coupling agent (e.g., DCC or EDCI).
Table 2: Comparison of Benzofuran Synthesis Methods
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | H₂SO₄, reflux, 6h | 65–75 |
Bromination | NBS, CCl₄, 0°C, 2h | 80–85 |
Esterification | EDCI, DMAP, CH₂Cl₂, 24h | 70–78 |
Industrial-Scale Production
For commercial manufacturing, continuous flow reactors are preferred to enhance yield (≥85%) and reduce reaction times. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures. Green chemistry principles, such as solvent recycling and catalytic bromination, are critical for sustainability.
Compound | IC₅₀ (μM) | Target Cell Line | Mechanism |
---|---|---|---|
6-Bromo-2-methylbenzofuran | 0.12 | A549 (lung) | DNA intercalation |
5-Methoxybenzofuran-3-carboxylate | 2.75 | SGC7901 (colon) | Topoisomerase II inhibition |
Piperazine-benzofuran hybrid | 0.034 | A2780 (ovarian) | RTK modulation |
Structure-Activity Relationship (SAR) Insights
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Bromine at Position 6: Enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins .
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Methoxyethyl Ester: Improves metabolic stability compared to methyl esters, prolonging half-life in vivo.
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2,5-Dimethylphenyl Group: Increases lipophilicity, enhancing membrane permeability .
Applications in Medicinal Chemistry
Lead Compound Optimization
This compound serves as a lead structure for developing:
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Antiproliferative Agents: Modifications at position 5 (e.g., replacing methoxy with amino groups) could enhance selectivity .
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Antimicrobials: Brominated benzofurans show activity against drug-resistant Staphylococcus aureus (MIC: 4 μg/mL) .
Drug Delivery Systems
The 2-methoxyethyl ester’s hydrolytic stability makes it suitable for prodrug formulations, enabling targeted release in acidic tumor microenvironments.
Future Research Directions
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In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models.
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SAR Expansions: Synthesize analogs with fluorinated or cyano substituents.
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Combination Therapies: Test synergies with checkpoint inhibitors (e.g., pembrolizumab).
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